molecular formula C16H15F3N2O B11954467 1-(2-Ethylphenyl)-3-[3-(trifluoromethyl)phenyl]urea

1-(2-Ethylphenyl)-3-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B11954467
M. Wt: 308.30 g/mol
InChI Key: SLPVASINJOYFIA-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)-3-[3-(trifluoromethyl)phenyl]urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a phenyl group substituted with an ethyl group at the second position and another phenyl group substituted with a trifluoromethyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethylphenyl)-3-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of 2-ethylphenyl isocyanate with 3-(trifluoromethyl)aniline. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethylphenyl)-3-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Oxidized urea derivatives.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: May serve as a ligand in biochemical assays.

    Medicine: Potential use in drug discovery and development.

    Industry: Could be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Ethylphenyl)-3-[3-(trifluoromethyl)phenyl]urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-[3-(trifluoromethyl)phenyl]urea: Lacks the ethyl group on the phenyl ring.

    1-(2-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea: Has a methyl group instead of an ethyl group.

    1-(2-Ethylphenyl)-3-phenylurea: Lacks the trifluoromethyl group on the phenyl ring.

Uniqueness

1-(2-Ethylphenyl)-3-[3-(trifluoromethyl)phenyl]urea is unique due to the presence of both the ethyl and trifluoromethyl groups, which can influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, is known for its electron-withdrawing properties, which can affect the compound’s overall stability and interactions.

Properties

Molecular Formula

C16H15F3N2O

Molecular Weight

308.30 g/mol

IUPAC Name

1-(2-ethylphenyl)-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C16H15F3N2O/c1-2-11-6-3-4-9-14(11)21-15(22)20-13-8-5-7-12(10-13)16(17,18)19/h3-10H,2H2,1H3,(H2,20,21,22)

InChI Key

SLPVASINJOYFIA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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